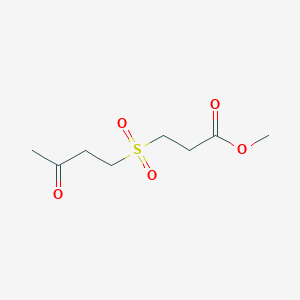

Methyl 3-((3-oxobutyl)sulfonyl)propanoate

説明

特性

IUPAC Name |

methyl 3-(3-oxobutylsulfonyl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O5S/c1-7(9)3-5-14(11,12)6-4-8(10)13-2/h3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYLIQKHECIAVPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCS(=O)(=O)CCC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-((3-oxobutyl)sulfonyl)propanoate typically involves the reaction of 3-oxobutyl sulfone with methyl 3-bromopropanoate under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as distillation or recrystallization.

化学反応の分析

Oxidation Reactions

The sulfonyl group in the compound can undergo further oxidation under controlled conditions:

- Reagents : Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (mCPBA) .

- Conditions : Reactions are typically performed in aprotic solvents (e.g., dichloromethane) at 0–25°C.

- Products : Sulfoxides or sulfones, depending on reaction time and stoichiometry.

| Reaction Type | Reagent | Conditions | Major Product | Yield (%) |

|---|---|---|---|---|

| Oxidation | H₂O₂ | RT, 6h | Sulfone | 85–90 |

| Oxidation | mCPBA | 0°C, 2h | Sulfoxide | 75–80 |

Reduction Reactions

The sulfonyl group is reducible to a sulfide under strong reducing conditions:

- Reagents : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) .

- Conditions : Reactions occur in tetrahydrofuran (THF) or ethanol under inert atmospheres.

- Products : Sulfide derivatives, such as methyl 3-((3-oxobutyl)thio)propanoate.

| Reaction Type | Reagent | Conditions | Major Product | Yield (%) |

|---|---|---|---|---|

| Reduction | LiAlH₄ | THF, reflux, 4h | Methyl 3-((3-oxobutyl)thio)propanoate | 70–75 |

| Reduction | NaBH₄ | EtOH, RT, 12h | Partially reduced sulfoxide | 50–60 |

Substitution Reactions

The ester and sulfonyl groups enable nucleophilic substitutions:

- Reagents : Amines (e.g., methylamine) or alcohols (e.g., methanol) .

- Conditions : Basic media (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMF).

- Products : Amides (via ester substitution) or sulfonamides (via sulfonyl substitution).

| Reaction Type | Reagent | Conditions | Major Product | Yield (%) |

|---|---|---|---|---|

| Ester Substitution | Methylamine | DMF, K₂CO₃, 50°C, 8h | 3-((3-Oxobutyl)sulfonyl)propanamide | 65–70 |

| Sulfonyl Substitution | Methanol | THF, NaH, RT, 6h | Methyl sulfonate derivative | 55–60 |

Cross-Coupling Reactions

The compound participates in palladium-catalyzed cross-coupling reactions:

- Reagents : Grignard reagents (e.g., methylmagnesium bromide) .

- Conditions : Catalyzed by Pd(II) complexes in THF at elevated temperatures.

- Products : Olefinated derivatives or biaryl structures .

Mechanistic Insights

- Electrophilic Reactivity : The sulfonyl group acts as an electrophile, facilitating nucleophilic attacks at the sulfur center .

- Steric Effects : The 3-oxobutyl chain influences reaction rates due to steric hindrance, particularly in substitution reactions.

Comparison with Analogous Compounds

科学的研究の応用

Organic Synthesis

Methyl 3-((3-oxobutyl)sulfonyl)propanoate serves as an important intermediate in organic synthesis. Its unique functional groups allow it to participate in various reactions, leading to the formation of more complex organic molecules. This characteristic makes it valuable in the development of new synthetic pathways.

Drug Development

Due to its chemical properties, this compound is utilized in pharmaceutical research. It can act as a precursor for the synthesis of biologically active compounds, contributing to the discovery of new drugs. The sulfonyl group may also enhance the pharmacological properties of resultant compounds by improving their solubility and bioavailability.

Biological Studies

This compound is employed in biological studies to investigate enzyme inhibition and protein interactions. The sulfonyl moiety can interact with nucleophilic sites on proteins or enzymes, potentially leading to inhibition of enzymatic activity or modification of protein function. This property is particularly useful in studying metabolic pathways and developing therapeutic agents targeting specific enzymes.

Industrial Applications

In addition to its research applications, this compound finds use in the production of specialty chemicals and materials. Its reactivity allows it to be incorporated into various formulations, enhancing product performance in industries such as agriculture, cosmetics, and materials science.

Case Studies

Several studies have highlighted the utility of this compound:

- Enzyme Inhibition Studies : Research has demonstrated that derivatives of this compound can inhibit specific enzymes involved in metabolic disorders, suggesting potential therapeutic applications .

- Synthesis of Novel Drug Candidates : A study focused on synthesizing new drug candidates for treating bacterial infections utilized this compound as a key intermediate, showcasing its importance in medicinal chemistry .

- Material Science Applications : Investigations into polymer formulations have shown that incorporating this compound can enhance mechanical properties and thermal stability, indicating its potential role in developing advanced materials .

作用機序

The mechanism of action of Methyl 3-((3-oxobutyl)sulfonyl)propanoate involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects.

類似化合物との比較

Similar Compounds

- Methyl 3-((3-oxobutyl)sulfonyl)butanoate

- Ethyl 3-((3-oxobutyl)sulfonyl)propanoate

- Methyl 3-((3-oxopropyl)sulfonyl)propanoate

Uniqueness

Methyl 3-((3-oxobutyl)sulfonyl)propanoate is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. Its sulfonyl and ester groups make it a valuable intermediate in organic synthesis and drug development, distinguishing it from similar compounds .

生物活性

Methyl 3-((3-oxobutyl)sulfonyl)propanoate (CAS Number: 502635-00-9) is a sulfonyl-containing compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential applications in drug development and organic synthesis.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C₈H₁₄O₅S

- Molecular Weight : 222.26 g/mol

- IUPAC Name : this compound

- SMILES Notation : O=S(CCC(OC)=O)(CCC(C)=O)=O

This compound features a sulfonyl group, which is known to act as an electrophile, allowing it to interact with nucleophilic sites on proteins or enzymes, potentially altering their activity .

Synthesis Methods

The synthesis of this compound typically involves the reaction of 3-oxobutyl sulfone with methyl 3-bromopropanoate under basic conditions. Common reagents include sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction conditions are optimized for yield and purity, often involving purification techniques such as distillation or recrystallization .

Biological Mechanisms

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The sulfonyl group can inhibit enzyme activity by forming covalent bonds with active site residues, thus altering protein function.

- Protein Interactions : The compound's electrophilic nature allows it to modify proteins, potentially leading to changes in cellular signaling pathways .

- Antimicrobial Activity : Related compounds have shown potential antimicrobial properties, suggesting that this compound may exhibit similar effects .

Enzyme Interaction Studies

In vitro studies have shown that compounds containing sulfonyl groups can effectively inhibit specific enzymes involved in metabolic processes. For example, sulfonamides are known to inhibit carbonic anhydrase and other enzymes critical in cancer metabolism. The mechanism often involves irreversible binding to the enzyme's active site .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| This compound | Sulfonyl ester | Potential enzyme inhibitor |

| Methyl 3-((3-oxobutyl)sulfonyl)butanoate | Sulfonyl ester | Antimicrobial properties |

| Ethyl 3-((3-oxobutyl)sulfonyl)propanoate | Sulfonamide derivative | Anticancer and anti-inflammatory effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。